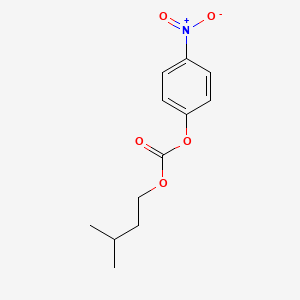
3-(1-(Trifluoromethyl)cyclopropyl)propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(Trifluoromethyl)cyclopropyl)propan-1-OL is an organic compound with the molecular formula C7H11F3O. It features a cyclopropyl ring substituted with a trifluoromethyl group and a propanol chain.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into an organic molecule using reagents such as trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate . The cyclopropyl ring can be formed through various cyclopropanation reactions, such as the Simmons-Smith reaction or Corey-Chaykovsky reaction .
Industrial Production Methods
Industrial production of 3-(1-(Trifluoromethyl)cyclopropyl)propan-1-OL may involve large-scale trifluoromethylation and cyclopropanation processes. These methods are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
3-(1-(Trifluoromethyl)cyclopropyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group or hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
3-(1-(Trifluoromethyl)cyclopropyl)propan-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-(1-(Trifluoromethyl)cyclopropyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This can lead to changes in the activity of enzymes, receptors, or other molecular targets, ultimately affecting biological processes .
類似化合物との比較
Similar Compounds
Cyclopropylmethanol: Similar structure but lacks the trifluoromethyl group.
Trifluoromethylcyclopropane: Contains the trifluoromethyl group but lacks the propanol chain.
3-(Trifluoromethyl)propan-1-OL: Similar structure but lacks the cyclopropyl ring.
Uniqueness
3-(1-(Trifluoromethyl)cyclopropyl)propan-1-OL is unique due to the combination of a trifluoromethyl group, a cyclopropyl ring, and a propanol chain. This combination imparts distinct chemical and physical properties, such as increased stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .
特性
分子式 |
C7H11F3O |
|---|---|
分子量 |
168.16 g/mol |
IUPAC名 |
3-[1-(trifluoromethyl)cyclopropyl]propan-1-ol |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)6(3-4-6)2-1-5-11/h11H,1-5H2 |
InChIキー |
ASAKUNSFSVODCA-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CCCO)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-(2-Nitro-phenylamino)-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester](/img/structure/B14039555.png)




